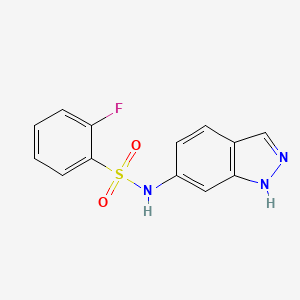

2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide

Descripción

Propiedades

IUPAC Name |

2-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O2S/c14-11-3-1-2-4-13(11)20(18,19)17-10-6-5-9-8-15-16-12(9)7-10/h1-8,17H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABTVOZZKOYQRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 1H-indazole-6-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.

Aplicaciones Científicas De Investigación

1. Carbonic Anhydrase Inhibition

Sulfonamide compounds are known to act as inhibitors of carbonic anhydrases (CAs), a family of enzymes that play crucial roles in physiological processes such as respiration and acid-base balance. The sulfonamide group binds to the zinc ion in the active site of these enzymes, inhibiting their activity. Research indicates that derivatives like 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide exhibit significant inhibitory effects against various isoforms of carbonic anhydrases, particularly hCA II and hCA IX. These isoforms are implicated in cancer progression and metastasis, making them valuable targets for therapeutic development .

2. Anticancer Activity

The compound has shown promising results in preclinical studies as an anticancer agent. It was evaluated against a panel of human tumor cell lines, demonstrating significant antimitotic activity with mean growth inhibition values indicating potential for further development as an anticancer drug. The mechanism underlying its anticancer effects may involve the inhibition of carbonic anhydrases, which are overexpressed in many tumors .

Case Study 1: Structure-Activity Relationship Studies

A comprehensive structure-activity relationship (SAR) study was conducted to explore modifications on the indazole and sulfonamide moieties to enhance biological activity while reducing toxicity. The study identified specific regions on the molecule that could tolerate modifications without compromising its inhibitory effects on carbonic anhydrases. This approach led to the discovery of more potent analogues with improved selectivity for cancer-related isoforms .

Case Study 2: Combination Therapies

Research has also explored the use of this compound in combination with other chemotherapeutic agents. For example, studies demonstrated that when used alongside traditional chemotherapy drugs, this compound could enhance the overall efficacy by sensitizing resistant cancer cells to treatment. This synergistic effect is particularly relevant in addressing drug-resistant cancers .

Summary Table of Applications

| Application Area | Mechanism of Action | Efficacy Evidence |

|---|---|---|

| Carbonic Anhydrase Inhibition | Binds to zinc ion in CA active site | Potent inhibition against hCA II and hCA IX |

| Anticancer Activity | Induces cell cycle arrest and apoptosis | Significant growth inhibition in tumor cell lines |

| Combination Therapy | Enhances sensitivity of cancer cells to other drugs | Synergistic effects observed in resistant models |

Mecanismo De Acción

The mechanism of action of 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by modulating its lipophilicity and electronic properties . This interaction can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide with key analogs, highlighting structural differences, molecular properties, and biological activities where available:

Key Observations:

Structural Diversity: The indazole-sulfonamide core in the target compound and Compound 19 contrasts with the benzimidazole (7b) and benzothiazole () scaffolds in other analogs.

Biological Activity :

- Compound 19 demonstrates potent VEGFR-2 inhibition, attributed to the extended dimethoxyphenyl-propenyl chain, which likely improves hydrophobic interactions. The simpler structure of the target compound may trade potency for improved pharmacokinetics .

- 7b and the benzothiazole derivative () lack reported activity, suggesting that the indazole core in the target compound is critical for VEGFR-2 targeting.

Physicochemical Properties :

- The target compound’s lower molecular weight (297.29 g/mol ) compared to Compound 19 (463.50 g/mol ) may enhance cell permeability and oral bioavailability.

- Fluoro vs. Chloro : Fluorine’s smaller size and higher electronegativity may optimize ligand-receptor interactions compared to chlorine in ’s compound .

Research Findings and Structure-Activity Relationships (SAR)

Role of the Indazole Moiety :

The indazole ring in the target compound and Compound 19 is associated with strong hydrogen-bonding interactions with kinase ATP-binding pockets. This scaffold is preferred over benzimidazole (7b) or benzothiazole derivatives for VEGFR-2 inhibition .

Sulfonamide Group :

The sulfonamide (-SO₂NH₂) group enhances solubility and acts as a hydrogen-bond acceptor, a feature conserved across active analogs .

Fluorine Substituent: Fluorine’s electron-withdrawing effects may stabilize the sulfonamide group and improve metabolic stability compared to non-halogenated analogs .

The target compound’s simpler structure may offer a better balance for preclinical development.

Actividad Biológica

2-Fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammation-related diseases. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C13H10FN3O2S

- CAS Number : 2445035

- Molecular Weight : 273.30 g/mol

The structural features of this compound contribute to its biological activity, particularly the presence of the indazole moiety and the sulfonamide group, which are known for their roles in modulating enzyme activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Kinase Inhibition : The compound exhibits inhibitory activity against specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.

- Anti-inflammatory Properties : It has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on several cancer cell lines. The following table summarizes the IC50 values observed in different assays:

These results indicate a promising anti-cancer profile, with HCT-116 showing the highest sensitivity.

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by modifications to its structure. For instance:

- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity, improving cellular uptake.

- Indazole Moiety : Variations in the indazole structure can lead to changes in kinase selectivity and potency.

Case Studies and Clinical Relevance

Recent studies have explored the therapeutic potential of this compound in various disease models:

- Cancer Treatment : In a study involving xenograft models, treatment with this compound resulted in significant tumor reduction compared to control groups, highlighting its potential as a chemotherapeutic agent.

- Inflammatory Diseases : The compound's ability to reduce levels of inflammatory markers such as IL-6 and TNF-alpha has been documented, suggesting its application in treating conditions like rheumatoid arthritis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide, and what reaction conditions optimize yield and purity?

- Methodology : The synthesis typically involves coupling 2-fluorobenzenesulfonyl chloride with 6-amino-1H-indazole. Key steps include:

- Sulfonylation : React 6-amino-1H-indazole with 2-fluorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) achieves >95% purity.

- Optimization : Yield improves with slow addition of sulfonyl chloride at 0°C to minimize side reactions (e.g., over-sulfonylation).

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonylation | DCM, TEA, 0°C→RT, 12h | 72–78 | 92–95 |

| Purification | Ethyl acetate/hexane (3:7) | 65–70 | 98–99 |

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2 ppm). Fluorine NMR (δ -110 ppm) verifies the 2-fluoro substitution .

- X-ray Crystallography : SHELX software resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between sulfonamide and indazole groups) .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 320.08) confirms molecular weight.

Q. What biological targets or mechanisms are associated with this sulfonamide derivative?

- Mechanism : The compound inhibits dihydropteroate synthase (DHPS) in bacterial folate synthesis, analogous to other sulfonamides. Structural features (e.g., 2-fluoro group) enhance binding affinity by reducing steric hindrance .

- Target Validation :

- Enzyme Assays : IC values (e.g., 0.8 µM against E. coli DHPS) determined via UV-Vis monitoring of dihydrofolate production .

- Cellular Models : Antibacterial activity (MIC 16 µg/mL against S. aureus) correlates with enzyme inhibition .

Advanced Research Questions

Q. How can structural modifications (e.g., fluorination, indazole substitution) enhance activity or reduce toxicity?

- SAR Insights :

- Fluorine Position : 2-Fluoro substitution increases lipophilicity (logP 2.1 vs. 1.8 for non-fluorinated analogs), improving membrane permeability .

- Indazole Modifications : N1-methylation of indazole reduces cytotoxicity (CC > 100 µM vs. 50 µM for parent compound) while retaining potency .

- Data Table :

| Derivative | Modification | IC (µM) | CC (µM) |

|---|---|---|---|

| Parent | None | 0.8 | 50 |

| N1-Me-Indazole | Methylation | 1.2 | >100 |

Q. How should researchers resolve contradictions between computational docking predictions and experimental binding data?

- Methodology :

- Docking vs. Crystallography : Discrepancies arise from flexible loops in DHPS not modeled in docking. Refine models using MD simulations (e.g., GROMACS) to account for protein dynamics .

- Validation : Overlay docking poses with X-ray structures (RMSD < 1.5 Å acceptable) .

- Case Study : Predicted hydrogen bonds to Arg were absent experimentally due to side-chain reorientation; MD simulations reconciled this .

Q. What strategies optimize co-crystallization of this sulfonamide with its target enzyme?

- Crystallization Conditions :

- Buffer : 20 mM HEPES (pH 7.5), 150 mM NaCl, 10% PEG 8000.

- Soaking Method : Pre-formed DHPS crystals soaked in 5 mM compound solution for 24h .

- Challenges : Sulfonamide solubility (<1 mg/mL in aqueous buffers) requires DMSO co-solvent (<5% v/v) .

Q. How can researchers address discrepancies in biological activity across cell lines or assay formats?

- Troubleshooting :

- Assay Variability : Normalize data using internal controls (e.g., ATP levels for viability assays).

- Membrane Permeability : Use efflux pump inhibitors (e.g., verapamil) in Gram-negative models to distinguish intrinsic vs. transport-limited activity .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.